molecular formula C19H23F3N4O2S B2912701 4-(4-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034344-14-2

4-(4-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2912701
CAS No.: 2034344-14-2
M. Wt: 428.47
InChI Key: WUUIMSILUYSXMV-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a piperazine group linked to a 2,3,5,6-tetramethylphenylsulfonyl moiety and at position 6 with a trifluoromethyl group.

  • Core structure: Pyrimidine (C₄H₃N₂) with trifluoromethyl (CF₃) at position 6.
  • Substituent at position 4: A piperazine ring (C₄H₈N₂) connected via a sulfonyl (SO₂) bridge to a 2,3,5,6-tetramethylphenyl group (C₁₀H₁₂).
  • Estimated molecular formula: C₁₉H₂₂F₃N₄O₂S (based on structural analogues like CAS 2034603-14-8 in ).

Properties

IUPAC Name

4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2S/c1-12-9-13(2)15(4)18(14(12)3)29(27,28)26-7-5-25(6-8-26)17-10-16(19(20,21)22)23-11-24-17/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUIMSILUYSXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine , with the CAS number 2034344-14-2 , has garnered attention in recent research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and various activities, including antifungal, insecticidal, and anticancer properties.

The molecular formula of the compound is C19H23F3N4O2SC_{19}H_{23}F_{3}N_{4}O_{2}S with a molecular weight of 428.5 g/mol . The structure features a trifluoromethyl group and a piperazine moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC19H23F3N4O2SC_{19}H_{23}F_{3}N_{4}O_{2}S
Molecular Weight428.5 g/mol
CAS Number2034344-14-2

Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. In particular, compounds similar to the one under investigation have shown efficacy against various cancer cell lines:

  • Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), A549 (lung cancer).
  • Dosage : Effective at concentrations as low as 5 µg/mL.
  • Comparison : Some compounds demonstrated lower activity than doxorubicin but still showed promise for further development .

Antifungal and Insecticidal Activity

The compound's structural features suggest potential antifungal and insecticidal activities. A study evaluating related trifluoromethyl pyrimidine derivatives reported:

  • Antifungal Testing : Compounds exhibited varying degrees of activity against fungal strains such as Botrytis cinerea and Fusarium spp..
  • Insecticidal Testing : Efficacy was assessed against pests like Spodoptera frugiperda, with some derivatives showing mortality rates comparable to established insecticides like chlorantraniliprole .

Molecular docking studies provide insights into the mechanism by which these compounds exert their biological effects. For instance:

  • Binding Affinity : The interaction with specific enzymes or receptors can elucidate the mode of action.
  • Hydrogen Bonding : Certain derivatives were shown to form hydrogen bonds with critical amino acids in target proteins, enhancing their inhibitory effects on cancer cell proliferation and microbial growth .

Study 1: Synthesis and Evaluation of Trifluoromethyl Pyrimidine Derivatives

A comprehensive study synthesized several trifluoromethyl pyrimidine derivatives, including the compound . The evaluation included:

  • Synthesis Methodology : Multi-step synthesis involving amide formation.
  • Bioassays : Conducted to determine antifungal and anticancer properties.
  • Results : Some derivatives exhibited promising bioactivity, warranting further investigation into their therapeutic potential .

Study 2: Anticancer Efficacy Against Specific Cell Lines

In another detailed study focusing on anticancer properties:

  • Objective : To evaluate the cytotoxic effects of the compound against various cancer cell lines.
  • Methodology : MTT assay was used for assessing cell viability.
  • Findings : The compound showed significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 4 Additional Pyrimidine Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
Target Compound 4-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperazin-1-yl None C₁₉H₂₂F₃N₄O₂S* Not available ~450 (estimated) High lipophilicity due to tetramethylphenyl
4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine () Piperazin-1-yl tert-Butyl at pyrimidine position 2 C₁₃H₁₉F₃N₄ 219599-99-2 288.31 Reduced steric bulk; tert-butyl may enhance solubility
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine () (1-Methylimidazol-2-yl)sulfonylpiperazin-1-yl None C₁₄H₁₅F₃N₆O₂S 2097937-07-8 Not provided Polar imidazole group may improve aqueous solubility
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine () (2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl Methyl at pyrimidine position 2 C₁₈H₂₁F₃N₄O₄S 2034603-14-8 446.4 Methoxy groups enhance electron density; methyl substituent alters steric effects
4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid () 3-Nitrophenyl Carboxylic acid at pyrimidine position 2 C₁₂H₆F₃N₃O₄ 1845725-17-8 313.19 Nitro and carboxyl groups increase polarity; potential for ionic interactions

*Inferred formula based on structural analogues.

Key Findings:

The tert-butyl group in ’s compound balances lipophilicity and solubility, a trait absent in the target compound .

Electronic Effects :

  • Electron-withdrawing groups (e.g., sulfonyl in the target compound, nitro in ) stabilize the pyrimidine ring, influencing reactivity and binding affinity .
  • Methoxy groups in ’s compound donate electron density, altering electronic distribution compared to the target’s methyl-dominated substituent .

Synthetic Accessibility :

  • Sulfonylation of piperazine (e.g., using 2,3,5,6-tetramethylphenylsulfonyl chloride) is a likely synthetic step, analogous to methods described for dimethoxyphenyl derivatives .
  • The trifluoromethyl group at position 6 is a common feature across analogues, suggesting shared synthetic routes for CF₃ introduction .

Biological Implications: Sulfonamide-containing compounds (e.g., ) are frequently associated with antimicrobial or kinase-inhibitory activity, though specific data for the target compound remain unexplored .

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